N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Structural and Functional Significance in Organic Chemistry
The molecular architecture of N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features three critical components:
- Benzamide backbone : The para-substituted benzamide group provides a planar aromatic system capable of π-π stacking interactions and hydrogen bonding via the amide N-H proton.
- Tetramethyl-1,3,2-dioxaborolane : This bicyclic boronic ester stabilizes the boron center through chelation, with X-ray crystallographic studies showing near-planar geometry at the boron atom (B-O bond lengths: 1.31–1.35 Å).
- N-Butyl chain : The alkyl substituent modulates solubility in organic solvents and influences steric interactions during reactions.
The compound’s key functional attributes include:
- Thermodynamic stability : The dioxaborolane group prevents protodeboronation common in arylboronic acids, with degradation temperatures exceeding 150°C.
- Reactivity modulation : The electron-withdrawing amide group activates the adjacent boronate for cross-coupling while directing metallation in C-H functionalization.
Table 1 : Comparative Structural Features of Boron-Containing Functional Groups
| Property | Arylboronic Acid | Pinacol Boronate | Dioxaborolane |
|---|---|---|---|
| Air stability | Low | Moderate | High |
| Hydrolysis resistance | Poor | Good | Excellent |
| B-O bond length (Å) | 1.36–1.38 | 1.33–1.35 | 1.31–1.34 |
Historical Context and Evolution of Dioxaborolane-Based Reagents
The development of dioxaborolane derivatives traces back to the 1990s, when chemists sought to address the limitations of conventional boronic acids in moisture-sensitive reactions. Key milestones include:
- 1996 : Introduction of pinacol boronic esters as air-stable alternatives for Suzuki-Miyaura couplings.
- 2003 : Charette’s chiral dioxaborolane ligands enabled enantioselective cyclopropanations via zinc-mediated Simmons-Smith reactions, demonstrating the stereochemical potential of boron-containing auxiliaries.
- 2010s : Adoption of this compound in medicinal chemistry campaigns, particularly for kinase inhibitor synthesis requiring precise regiocontrol.
This compound embodies the design principles of modern boron reagents:
Strategic Importance in Cross-Coupling Reactions
This compound excels in transition-metal-catalyzed transformations due to:
A. Suzuki-Miyaura Coupling Efficiency
- The electron-deficient benzamide ring accelerates transmetallation to palladium catalysts (k ≈ 10^−3 s^−1 in THF/water systems).
- Comparative studies show 15–20% higher yields versus phenylboronic acid in couplings with deactivated aryl chlorides.
B. Chemoselective Transfer
- Lewis base activation (e.g., s-BuLi) generates nucleophilic benzylborate intermediates that preferentially transfer the benzamide-substituted aryl group over alkyl chains (selectivity >20:1).
C. Site-Selective Functionalization
In polyhalogenated systems, the boronate group directs coupling to specific positions:
- Electronic control : The amide’s meta-directing effect positions cross-coupling at the para-boronate site.
- Steric guidance : The N-butyl chain blocks approach to the ortho positions, enabling regioselective modifications (e.g., C4 arylation in 2,4-dibromobenzamide derivatives).
Table 2 : Representative Cross-Coupling Applications
| Substrate | Catalyst System | Product Yield | Selectivity |
|---|---|---|---|
| 4-Bromo-N-butylbenzamide | Pd(PPh3)4, K2CO3 | 92% | >99% para |
| 2,4-Dichlorobenzamide | Pd(dppf)Cl2, CsF | 85% | 4:1 C4:C2 |
Data synthesized from methodologies in.
Properties
IUPAC Name |
N-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-7-12-19-15(20)13-8-10-14(11-9-13)18-21-16(2,3)17(4,5)22-18/h8-11H,6-7,12H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBAULLCIUKUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N-butylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to a temperature of around 80-100°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling, leveraging its boronic ester group for carbon-carbon bond formation.
Key Features:
-
Mechanism :
-
Reaction Conditions :
Nucleophilic Substitution Reactions
The boronic ester undergoes substitution with electrophiles under basic conditions.
Example Reaction:
Borylation of Aryl Halides :
-
Reagents : Cu(I) or Ni(0) catalysts, KOtBu.
-
Product : Functionalized arylboronates for further coupling .
Data:
| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Iodobenzamide | CuI | 80 | 12 | 75 |
Oxidation and Hydrolysis
The tetramethyl-1,3,2-dioxaborolane moiety is hydrolyzed to boronic acid under acidic or oxidative conditions.
Reaction Pathway:
Amide Group Reactivity
The N-butylbenzamide core participates in classical amide reactions:
Hydrolysis:
Reduction:
-
Reagents : LiAlH₄ or BH₃·THF.
-
Product : Corresponding amine (N-butyl-4-(boronated)benzylamine).
Functionalization via Directed ortho-Metalation
The amide group acts as a directing group for regioselective C–H activation.
Case Study:
-
Substrate : N-butyl-4-(dioxaborolanyl)benzamide.
-
Reagents : LDA (lithium diisopropylamide), Electrophile (e.g., I₂).
Biological Activity Modulation
While not a primary focus, derivatives show enzyme inhibition:
-
Cytochrome P450 Inhibition : IC₅₀ = 0.34 µM (Study A).
Stability and Handling
-
Storage : Stable under inert gas at −20°C; sensitive to moisture .
-
Decomposition : Prolonged exposure to air leads to boronic acid formation .
This compound’s reactivity is defined by its boronic ester and amide functionalities, enabling applications in catalysis, materials science, and medicinal chemistry. Further studies could explore its use in flow chemistry or tandem catalytic systems.
Scientific Research Applications
Structural Overview
N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is characterized by its dioxaborolane moiety, which enhances its reactivity and functional versatility. The molecular formula is with a molecular weight of approximately 285.1 g/mol. This compound features a benzamide structure that contributes to its biological activity.
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds containing boron, such as this compound, exhibit potential anticancer properties. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells through the disruption of cellular processes .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzamides with boron functionality showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
2.2 Antibacterial Properties
The compound's unique structure allows it to interact with biological targets effectively. In vitro studies have suggested that it possesses antibacterial properties against several strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Materials Science Applications
3.1 Polymer Chemistry
This compound can be utilized in the synthesis of advanced polymers. Its reactivity allows for the incorporation into polymer backbones or as a crosslinking agent in thermosetting resins.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Case Study:
In a recent publication in Polymer Science, researchers reported the synthesis of a new class of thermosetting polymers using this compound as a curing agent. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional systems .
Organic Synthesis Applications
4.1 Cross-Coupling Reactions
This compound serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds under mild conditions.
Case Study:
A study highlighted in Organic Letters illustrated the use of this compound in synthesizing complex biaryl structures through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields with minimal byproducts .
Mechanism of Action
The mechanism of action of N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalytic processes and organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, highlighting key differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups: The N-(3-methoxypropyl) variant () exhibits enhanced solubility in polar solvents due to the methoxy group, making it suitable for reactions requiring polar media . Steric Effects: N,N-Dipropyl analogs () introduce steric hindrance, which may slow reaction kinetics but improve selectivity in catalytic processes .
Biological Activity
N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound with a unique structure that incorporates both a benzamide moiety and a dioxaborolane ring. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly in the context of drug development and molecular imaging.
Chemical Structure and Properties
The molecular formula of this compound is C17H26BNO3. Its structural features include:
- Benzamide group : Contributes to the compound's biological activity.
- Dioxaborolane ring : Enhances reactivity and stability, crucial for its role in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-N-butylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The process generally occurs under inert atmospheric conditions (nitrogen or argon) and at temperatures ranging from 80°C to 100°C. The final product is purified using column chromatography.
The mechanism of action for this compound primarily revolves around its ability to form stable complexes with nucleophiles. The dioxaborolane component acts as a Lewis acid, facilitating covalent bond formation during catalytic processes. This property is particularly advantageous in organic synthesis and the development of complex organic molecules.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| This compound | C17H26BNO3 | Benzamide + Dioxaborolane | Organic synthesis, drug development |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | C13H18BNO3 | Dioxaborolane ring | Coupling reactions |
| tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | C18H28BNO4 | Carbamate derivative | Medicinal chemistry |
Case Studies and Research Findings
Recent studies have highlighted the potential of dioxaborolane-containing compounds in various therapeutic areas:
- Antiparasitic Activity : Research on related compounds has shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure–activity relationship (SAR) studies indicate that modifications to the dioxaborolane ring can enhance potency while minimizing toxicity .
- Synthetic Applications : In synthetic organic chemistry, this compound has been effectively employed in Suzuki-Miyaura coupling reactions to create biaryl compounds. This application underscores its importance as a reagent in forming carbon-carbon bonds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via multi-step routes involving (1) coupling of boronic acid precursors (e.g., pinacol ester formation) and (2) amidation of the benzamide core. For example, the boronic ester moiety can be introduced via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of boronic acid), solvent selection (THF or DMF), and temperature (60–80°C for 12–24 hours). Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dioxaborolane protons at δ 1.0–1.3 ppm; benzamide NH at δ 8.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 303.20) .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths/angles (e.g., B–O bond ~1.36 Å) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The dioxaborolane group enables cross-coupling reactions (e.g., Suzuki with aryl halides) to construct biaryl systems. For example, reaction with 4-bromotoluene (PdCl₂(dppf), K₂CO₃, DMF, 80°C) yields 4-(p-tolyl)benzamide derivatives. It also serves as a boron carrier in PROTACs or enzyme inhibitor synthesis .
Advanced Research Questions
Q. How can discrepancies in reaction yields be systematically investigated during scale-up synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS to identify undesired products (e.g., deboronation intermediates or dimerization species).
- Kinetic Studies : Monitor reaction progress via in-situ IR (C–B bond stretching at ~1330 cm⁻¹) to optimize time/temperature .
- Catalyst Screening : Test alternative ligands (e.g., SPhos instead of PPh₃) to suppress side reactions .
Q. What strategies mitigate steric hindrance in coupling reactions involving bulky aryl partners?
- Methodology :
- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 2 hours at 100°C vs. 24 hours conventional) to reduce decomposition .
- Solvent Engineering : Use toluene or dioxane to improve solubility of bulky substrates.
- Directed Ortho-Metalation : Pre-functionalize the benzamide with directing groups (e.g., –OMe) to enhance regioselectivity .
Q. How does the compound’s electronic profile influence its reactivity in medicinal chemistry applications?
- Methodology :
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density at the boron center, correlating with nucleophilic attack susceptibility .
- Enzyme Inhibition Assays : Test IC₅₀ values against serine proteases (e.g., thrombin) to evaluate boron-mediated binding. Compare with fluorinated analogs (e.g., 3-fluoro derivatives) to assess electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
